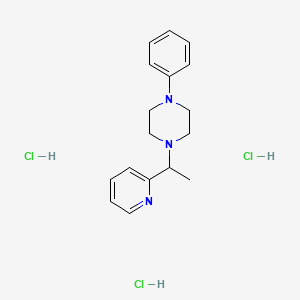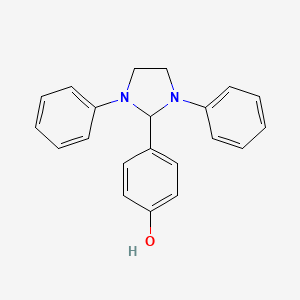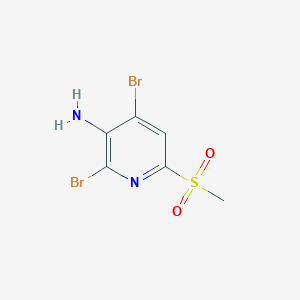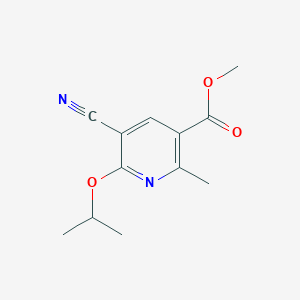
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride” is a chemical compound that belongs to the class of pyridinylpiperazines . Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .作用機序
Target of Action
Similar compounds have been reported to interact with theserotonergic system and the benzodiazepine site of the GABAA receptor . These targets play crucial roles in regulating mood, anxiety, and other neurological functions.
Mode of Action
Similar compounds have been reported to exhibit anxiolytic-like activity mediated by theserotonergic system and the benzodiazepine site of the GABAA receptor . This suggests that the compound may interact with these targets, leading to changes in neuronal signaling and neurotransmitter release.
Biochemical Pathways
Given its potential interaction with the serotonergic system and the gabaa receptor, it may influence theserotonin signaling pathway and GABAergic neurotransmission . These pathways are involved in various downstream effects, including mood regulation, anxiety control, and other neurological functions.
Result of Action
Similar compounds have been reported to exhibitanxiolytic-like and antidepressant-like activities . This suggests that the compound may have potential effects on neuronal signaling and neurotransmitter release, leading to changes in mood and anxiety levels.
実験室実験の利点と制限
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a potentially safe compound for use in preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride. In neuroscience, further studies could investigate the potential use of this compound as an antidepressant and anxiolytic agent, including its effects on specific brain regions and neurotransmitter systems. In oncology, future studies could explore the use of this compound in combination with other anti-cancer agents or as a potential treatment for specific types of cancer. Additionally, further research could investigate the mechanisms underlying the anti-cancer properties of this compound, including its effects on cell signaling pathways and gene expression.
合成法
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-(2-pyridyl)ethylamine with phenylacetyl chloride to form N-phenylacetyl-1-(2-pyridyl)ethylamine. The second step involves the reaction of this intermediate with piperazine and hydrochloric acid to form this compound trihydrochloride.
科学的研究の応用
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been investigated for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been studied for its anti-cancer properties, specifically its ability to inhibit tumor growth and induce apoptosis in cancer cells.
生化学分析
Biochemical Properties
. For instance, some piperazine derivatives have been found to act as potent and selective α2-adrenergic receptor antagonists .
Cellular Effects
The specific cellular effects of 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride are currently unknown. Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
1-phenyl-4-(1-pyridin-2-ylethyl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOGAADSUAFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)
![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)

![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)
![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)





